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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)acetaldehyde

Cat. No.: B1600461 Get Quote

Introduction
2-(2-Chlorophenyl)acetaldehyde is a halogenated aromatic aldehyde of significant interest in

synthetic organic chemistry. Its bifunctional nature, comprising a reactive aldehyde group and a

substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of

more complex molecules, including pharmaceuticals and other biologically active compounds.

The precise structural elucidation and confirmation of purity of 2-(2-
Chlorophenyl)acetaldehyde are paramount for its application in multi-step syntheses, where

undesired side-reactions or the presence of impurities can compromise reaction yields and

downstream product integrity.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(2-Chlorophenyl)acetaldehyde, including Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily

available in public databases, this guide presents predicted data based on established

spectroscopic principles and computational models. The subsequent analysis offers field-

proven insights into the interpretation of these spectra, explaining the causal relationships

between the molecular structure and the anticipated spectroscopic signals. This document is

intended to serve as a valuable resource for researchers, scientists, and drug development

professionals in predicting, identifying, and characterizing this important synthetic intermediate.

Molecular Structure and Properties
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IUPAC Name: 2-(2-chlorophenyl)acetaldehyde[1]

CAS Number: 4251-63-2[2][3]

Molecular Formula: C₈H₇ClO[1]

Molecular Weight: 154.59 g/mol [1]

Figure 1. Chemical Structure of 2-(2-Chlorophenyl)acetaldehyde

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(2-
Chlorophenyl)acetaldehyde. These predictions are derived from computational models and

an analysis of spectroscopic data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 Triplet (t) 1H
Aldehydic proton (-

CHO)

~7.4-7.5 Multiplet (m) 2H
Aromatic protons

(ortho to -CH₂CHO)

~7.2-7.3 Multiplet (m) 2H

Aromatic protons

(meta & para to -

CH₂CHO)

~3.9 Doublet (d) 2H
Methylene protons (-

CH₂)
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Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~199 Aldehydic carbon (-CHO)

~134 Aromatic carbon (C-Cl)

~132 Aromatic carbon (C-CH₂CHO)

~131 Aromatic carbon (CH)

~129 Aromatic carbon (CH)

~127 Aromatic carbon (CH)

~125 Aromatic carbon (CH)

~48 Methylene carbon (-CH₂)

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2820 & ~2720 Medium
Aldehydic C-H stretch (Fermi

doublet)

~1725 Strong C=O stretch (aldehyde)

~1570 & ~1475 Medium-Strong Aromatic C=C stretch

~1050 Strong C-Cl stretch

~750 Strong
Ortho-disubstituted benzene

C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Interpretation

154/156 [M]⁺, Molecular ion peak (isotopic pattern for Cl)

125/127 [M-CHO]⁺, Loss of the formyl radical

91 [C₇H₇]⁺, Tropylium ion

77 [C₆H₅]⁺, Phenyl cation

Spectroscopic Analysis and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment, connectivity, and number of different

types of protons.

Aldehydic Proton (~9.8 ppm): The most downfield signal is expected for the aldehydic proton

due to the strong deshielding effect of the electronegative oxygen atom and the magnetic

anisotropy of the carbonyl group. It is predicted to appear as a triplet due to coupling with the

adjacent methylene protons.

Aromatic Protons (~7.2-7.5 ppm): The four protons on the benzene ring will appear in the

aromatic region. Due to the ortho-substitution pattern, they will exhibit complex splitting

patterns (multiplets) as they couple with each other. The protons ortho to the electron-

withdrawing chloro group will be shifted further downfield compared to the others.

Methylene Protons (~3.9 ppm): The methylene protons are adjacent to both the aromatic ring

and the aldehyde group, placing them in a deshielded environment. They are expected to

appear as a doublet due to coupling with the single aldehydic proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Carbonyl Carbon (~199 ppm): The aldehydic carbonyl carbon is highly deshielded and will

appear at a very low field.
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Aromatic Carbons (~125-134 ppm): The six aromatic carbons will give rise to distinct signals.

The carbon atom directly bonded to the chlorine atom (C-Cl) and the carbon atom bonded to

the acetaldehyde group (C-CH₂CHO) will be readily identifiable. The remaining four aromatic

CH carbons will have chemical shifts influenced by the electronic effects of the substituents.

Methylene Carbon (~48 ppm): The methylene carbon, situated between the aromatic ring

and the carbonyl group, will appear at a characteristic chemical shift.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Aldehydic C-H Stretch (~2820 & ~2720 cm⁻¹): A key diagnostic feature for aldehydes is the

presence of two medium-intensity bands corresponding to the C-H stretching vibration of the

aldehyde group. This "Fermi doublet" is a reliable indicator of an aldehyde.

Carbonyl (C=O) Stretch (~1725 cm⁻¹): A strong, sharp absorption band in this region is

characteristic of the C=O stretching vibration of the aldehyde.

Aromatic C=C and C-H Stretches (~1475-1570 cm⁻¹ and ~3050-3100 cm⁻¹): These

absorptions confirm the presence of the benzene ring.

C-Cl Stretch (~1050 cm⁻¹): A strong band in this region is indicative of the carbon-chlorine

bond.

Ortho-disubstituted Benzene C-H Bend (~750 cm⁻¹): A strong out-of-plane bending vibration

in this region is characteristic of a 1,2-disubstituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization.

Molecular Ion Peak (m/z 154/156): The presence of chlorine, which has two common

isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+ and M+2

molecular ion peak pattern, with the M+2 peak having about one-third the intensity of the M+

peak. This is a definitive indicator of a monochlorinated compound.
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Loss of the Formyl Radical ([M-CHO]⁺, m/z 125/127): A common fragmentation pathway for

aldehydes is the loss of the formyl radical (CHO), which would result in a fragment with an

m/z of 125 (for ³⁵Cl) and 127 (for ³⁷Cl).

Tropylium Ion ([C₇H₇]⁺, m/z 91): The formation of the stable tropylium ion is a very common

fragmentation pathway for compounds containing a benzyl group.

Phenyl Cation ([C₆H₅]⁺, m/z 77): Further fragmentation can lead to the formation of the

phenyl cation.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-(2-
Chlorophenyl)acetaldehyde. These should be adapted based on the specific instrumentation

and laboratory safety procedures.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer

(e.g., 300 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon

signals.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts using the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

ATR: Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR)

accessory, which requires placing a small drop of the liquid sample directly on the ATR

crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically process the interferogram to

produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-

flight (TOF) mass analyzer.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Visualization of Key Concepts
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C

NMR, IR, and MS spectra of 2-(2-Chlorophenyl)acetaldehyde. By understanding the

expected spectroscopic signatures, researchers can more confidently identify and assess the

purity of this important synthetic intermediate. The provided generalized experimental protocols

serve as a starting point for the empirical acquisition of this data. The generation and

subsequent publication of experimental spectroscopic data for 2-(2-
Chlorophenyl)acetaldehyde would be a valuable contribution to the scientific community,

further enabling its use in chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(2-Chlorophenyl)acetaldehyde | C8H7ClO | CID 11378624 - PubChem
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2. (2-CHLOROPHENYL)ACETALDEHYDE | 4251-63-2 [chemicalbook.com]
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-(2-
Chlorophenyl)acetaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1600461#spectroscopic-data-for-2-2-
chlorophenyl-acetaldehyde-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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